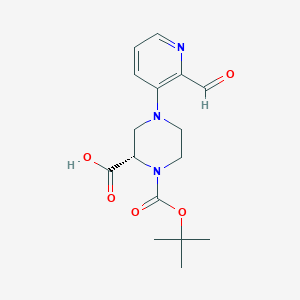![molecular formula C9H12ClN3 B13727888 5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13727888.png)
5-Chloro-1,2-dimethyl-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD31925070, also known as (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine, is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrido[3,4-b]pyrazine core, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2-chloro-3,4-dimethylpyridine and hydrazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent like ethanol or methanol. The temperature is maintained at around 60-80°C to facilitate the reaction.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the fully reduced pyrido[3,4-b]pyrazine derivative.
Substitution: Formation of substituted pyrido[3,4-b]pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its strong photoluminescent properties make it suitable for imaging applications in cellular and molecular biology.
Medicine
In medicine, (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine is investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cells by inducing apoptosis and disrupting cellular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with enhanced properties, such as improved thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine involves its interaction with specific molecular targets. It binds to copper ions (Cu2+), leading to the generation of reactive oxygen species (ROS). This results in DNA damage and cell cycle arrest, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
(2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine: Unique due to its strong photoluminescent properties and anticancer potential.
2-chloro-3,4-dimethylpyridine: A precursor in the synthesis of the target compound.
Hydrazine derivatives: Used in the synthesis of various pyrazine-based compounds.
Uniqueness
The uniqueness of (2S)-5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine lies in its dual role as a fluorescent probe and an anticancer agent. Its ability to chelate copper ions and generate reactive oxygen species sets it apart from other similar compounds.
Properties
Molecular Formula |
C9H12ClN3 |
|---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
5-chloro-1,2-dimethyl-3,4-dihydro-2H-pyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C9H12ClN3/c1-6-5-12-8-7(13(6)2)3-4-11-9(8)10/h3-4,6,12H,5H2,1-2H3 |
InChI Key |
VKLZDTCTLVJVGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(N1C)C=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[(2S,4R)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoic acid;(2S)-2-[hexanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoic acid](/img/structure/B13727830.png)











